zinc;6-methoxy-2H-naphthalen-2-ide
Description
Zinc;6-methoxy-2H-naphthalen-2-ide is a zinc-coordinated organometallic compound derived from 6-methoxy-2-naphthaleneacetic acid (C₁₃H₁₂O₃, CAS 23981-47-7), a naphthalene derivative with a methoxy group at the 6-position and a carboxylic acid substituent at the 2-position . This compound is utilized as a pharmaceutical impurity standard due to its structural resemblance to non-steroidal anti-inflammatory drugs (NSAIDs) such as nabumetone, where the naphthalene backbone plays a critical role in biological activity . The zinc complex enhances stability and modulates electronic properties, making it relevant in materials science and medicinal chemistry .
Properties
CAS No. |
37961-56-1 |
|---|---|
Molecular Formula |
C22H18O2Zn |
Molecular Weight |
379.8 g/mol |
IUPAC Name |
zinc;6-methoxy-2H-naphthalen-2-ide |
InChI |
InChI=1S/2C11H9O.Zn/c2*1-12-11-7-6-9-4-2-3-5-10(9)8-11;/h2*3-8H,1H3;/q2*-1;+2 |
InChI Key |
VHRRZJASORWNIU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=[C-]C=C2.COC1=CC2=C(C=C1)C=[C-]C=C2.[Zn+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of zinc;6-methoxy-2H-naphthalen-2-ide typically involves the reaction of zinc salts with 6-methoxy-2H-naphthalen-2-ide ligands. One common method is the reaction of zinc chloride with 6-methoxy-2H-naphthalen-2-ide in an organic solvent such as tetrahydrofuran under inert atmosphere conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions: Zinc;6-methoxy-2H-naphthalen-2-ide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The naphthalene ring can be reduced under specific conditions to form dihydronaphthalene derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide are often used.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Dihydronaphthalene derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Chemistry: Zinc;6-methoxy-2H-naphthalen-2-ide is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic properties in organic synthesis .
Biology: In biological research, this compound is investigated for its potential as an antibacterial agent. Studies have shown that derivatives of 6-methoxy-2H-naphthalen-2-ide exhibit significant antibacterial activity against various bacterial strains .
Medicine: The compound is explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties. Its ability to interact with specific biological targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of zinc;6-methoxy-2H-naphthalen-2-ide involves its interaction with specific molecular targets. In antibacterial applications, it inhibits the activity of enzymes involved in bacterial cell wall synthesis, leading to cell death. In anticancer research, it interferes with cell signaling pathways, inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogs in the ZINC Database
The ZINC database contains structurally related compounds, such as indole-thiazole derivatives and halogen-substituted naphthalenes, which share the methoxy-naphthalene core (Figure 2, ). For example:
- ZINC000253865901 : A brominated naphthalene analog with comparable molecular weight (216.23 g/mol) but reduced polarity due to halogen substitution.
- ZINC000015294472 : A tetrazole derivative (C₁₂H₁₀N₄O, CAS 143806-39-7) featuring a 6-methoxy-naphthalene group linked to a tetrazole ring, enhancing metal-binding capacity .
Key Structural Differences :
| Compound | Functional Groups | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|
| Zinc;6-methoxy-2H-naphthalen-2-ide | Carboxylate, methoxy | 216.23 | Pharmaceutical standards |
| ZINC000253865901 | Bromine, methoxy | 231.05 | Halogenated drug leads |
| ZINC000015294472 | Tetrazole, methoxy | 226.23 | Metal-organic frameworks |
Zinc(II) Complexes with Similar Ligands
Zinc complexes like [Zn(m-L)₂] () employ benzoxazole-phenolate ligands, which differ from the naphthalene backbone but share charge-transfer properties. These complexes exhibit triplet excited states, enabling applications in optoelectronics, unlike the pharmaceutical focus of this compound .
Electronic Properties Comparison :
| Compound | Ligand Type | Excited State Lifetime (ns) | Quantum Yield (%) |
|---|---|---|---|
| This compound | Naphthalenide-carboxylate | Not reported | Not reported |
| [Zn(m-L)₂] | Benzoxazole-phenolate | 1.2–3.5 | 85–92 |
Pharmacological Activity Comparisons
Virtual screening of ZINC compounds against DNA methyltransferases (Table 1a, ) and Kirsten Rat Sarcoma (KRAS) targets (Table 2, ) reveals that methoxy-naphthalene derivatives exhibit moderate binding affinities (ΔG = −8.2 to −9.5 kcal/mol).
Docking Scores (MMGBSA, kcal/mol) :
| Compound | Target Protein | Score | Reference |
|---|---|---|---|
| ZINC000253865901 | KRAS G12D | −9.1 | |
| ZINC000015294472 | DNA methyltransferase | −8.7 | |
| This compound | N/A | N/A | N/A |
Stability and Reactivity
This compound’s carboxylate group enhances aqueous solubility compared to halogenated analogs like ZINC000253865901. However, its stability under acidic conditions is inferior to benzoxazole-based zinc complexes (e.g., [Zn(m-L)₂]), which retain structural integrity at pH 3–11 .
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